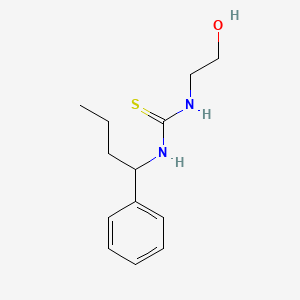
4-Oxooct-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxo acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of higher oxo acids.
Reduction: Formation of 4-hydroxyoct-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Oxooct-2-enoic acid has a wide range of applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.
Comparison with Similar Compounds
4-Oxobut-2-enoic acid: Another oxo carboxylic acid with similar reactivity but a shorter carbon chain.
4-Oxonon-2-enoic acid: A longer-chain analogue with similar biological activity.
4-Oxopent-2-enoic acid: A compound with a different carbon chain length and distinct reactivity.
Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
68676-80-2 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-oxooct-2-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
CDSPNJPCFIROMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
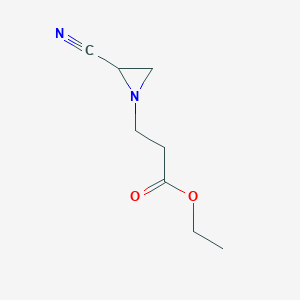

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
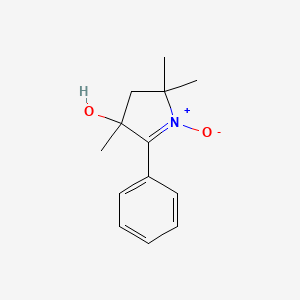
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
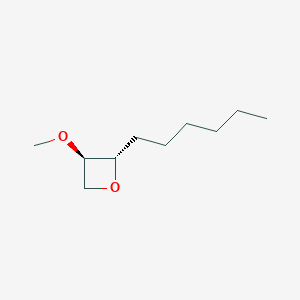


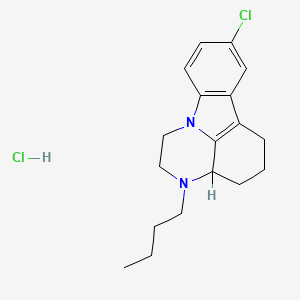
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

